![molecular formula C13H9N3O3 B7580129 Methyl 6-(2-cyanophenoxy)pyrazine-2-carboxylate](/img/structure/B7580129.png)
Methyl 6-(2-cyanophenoxy)pyrazine-2-carboxylate
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Overview
Description
Methyl 6-(2-cyanophenoxy)pyrazine-2-carboxylate is a chemical compound that has been extensively studied in the scientific community for its various applications. This compound is commonly used in the synthesis of other chemical compounds and has been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of methyl 6-(2-cyanophenoxy)pyrazine-2-carboxylate is not fully understood. However, it has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been found to have potential as an anticancer agent.
Biochemical and Physiological Effects:
Methyl 6-(2-cyanophenoxy)pyrazine-2-carboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has also been found to have antimicrobial activity against a range of bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 6-(2-cyanophenoxy)pyrazine-2-carboxylate in lab experiments is its versatility. It can be used as a building block for the synthesis of a range of other chemical compounds, making it a useful tool for researchers. However, one limitation of this compound is its low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of methyl 6-(2-cyanophenoxy)pyrazine-2-carboxylate. One area of research is the development of new synthetic methods for this compound. Another area of research is the further investigation of its biological activities, particularly its potential as an anticancer agent. Additionally, the use of this compound in drug discovery and development is an area of ongoing research.
Synthesis Methods
Methyl 6-(2-cyanophenoxy)pyrazine-2-carboxylate can be synthesized using a variety of methods, including the reaction of 2-cyanophenol with ethyl 6-bromo-2-carboxypyrazine-3-carboxylate in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a yield of up to 90%.
Scientific Research Applications
Methyl 6-(2-cyanophenoxy)pyrazine-2-carboxylate has been extensively studied for its various applications in scientific research. One of the primary applications of this compound is in the synthesis of other chemical compounds. It has been found to be a useful building block for the synthesis of a range of other chemical compounds, including pyrazine-based drugs.
properties
IUPAC Name |
methyl 6-(2-cyanophenoxy)pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c1-18-13(17)10-7-15-8-12(16-10)19-11-5-3-2-4-9(11)6-14/h2-5,7-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJUJEKYOPGPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=N1)OC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(2-cyanophenoxy)pyrazine-2-carboxylate |
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